3-(4-methylbenzenesulfonyl)-1-[(pyridin-2-yl)methyl]urea
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Overview
Description
Scientific Research Applications
Structural Characterisation of Metal Complexes
The interaction of 2-pyridinecarboxaldehyde with N-tosyl-1,2-diaminobenzene leads to the isolation of products structurally related to the query compound. These products have been utilized to form metal complexes, which are characterized by elemental analyses, magnetic measurements, IR, mass spectrometry, and NMR spectroscopy. These complexes find applications in material science for their magnetic and spectral properties, illustrating the role of such compounds in the development of coordination chemistry and potential catalytic applications (Sousa et al., 2001).
Synthesis and Properties of Novel Soluble Fluorinated Polyamides
A diamine containing pyridine and trifluoromethylphenyl groups, related to the compound , was synthesized and used to prepare fluorinated polyamides containing pyridine and sulfone moieties. These polymers exhibit high glass transition temperatures, thermal stability, and mechanical strength, showcasing the compound's relevance in the development of advanced polymeric materials with potential applications in electronics due to their low dielectric constants and high transparency (Liu et al., 2013).
Synthesis of Heterocyclic Compounds
Through the Wittig reaction and subsequent transformations, derivatives related to the query compound have been utilized as precursors for the synthesis of aromatic and non-aromatic 2,5-disubstituted five-membered heterocyclic compounds. This methodology opens pathways for generating a wide range of heterocyclic compounds, highlighting the compound's utility in organic synthesis and potential pharmaceutical applications (Benetti et al., 2002).
Development of High-Performance Polymers
Isomeric pyridine-containing aromatic diamine monomers, structurally related to the initial compound, were synthesized and polymerized to form polyimides with excellent optical properties, thermal and mechanical stability, and solubility. These findings underscore the compound's significance in the creation of high-performance polymers for optical and electronic applications, demonstrating its impact on material sciences (Guan et al., 2015).
Mechanism of Action
Action Environment
The action, efficacy, and stability of this compound can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules . For example, changes in pH or temperature can affect the compound’s stability and its ability to interact with its targets. Similarly, the presence of other molecules can influence its efficacy, either by competing for the same targets or by modulating its activity in other ways.
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-3-(pyridin-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-11-5-7-13(8-6-11)21(19,20)17-14(18)16-10-12-4-2-3-9-15-12/h2-9H,10H2,1H3,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUXUMNIOUMNJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NCC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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